
2,5-Difluorophenylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD09965866 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD09965866 involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary, but general methods include the use of advanced organic synthesis techniques. These methods typically involve multiple steps, including the formation of key intermediates and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of MFCD09965866 is carried out in specialized facilities equipped with the necessary technology to handle complex chemical reactions. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Quality control measures are implemented to maintain consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
MFCD09965866 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD09965866 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products
The major products formed from the reactions of MFCD09965866 depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds with significant applications in various fields.
Scientific Research Applications
MFCD09965866 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its use as a drug candidate.
Industry: Applied in the production of specialty chemicals, materials science, and nanotechnology.
Mechanism of Action
The mechanism of action of MFCD09965866 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and leading to various biological outcomes. The exact molecular pathways involved are the subject of ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MFCD09965866 include those with comparable chemical structures and properties. These compounds often share similar functional groups and reactivity patterns.
Uniqueness
MFCD09965866 is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Conclusion
MFCD09965866 is a compound of significant interest due to its unique properties and wide range of applications
Properties
Molecular Formula |
C6H3BrF2Zn |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
bromozinc(1+);1,4-difluorobenzene-6-ide |
InChI |
InChI=1S/C6H3F2.BrH.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI Key |
CDZAIDIVJKGBKE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=[C-]C=C1F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S,5R)-4,4-difluoro-1-adamantyl]methanol](/img/structure/B13908753.png)
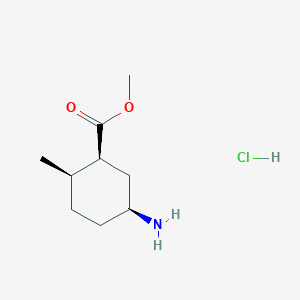
![N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine](/img/structure/B13908773.png)

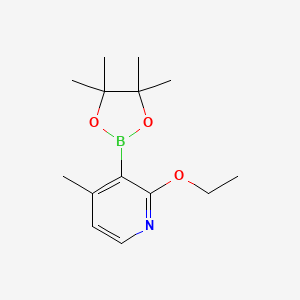

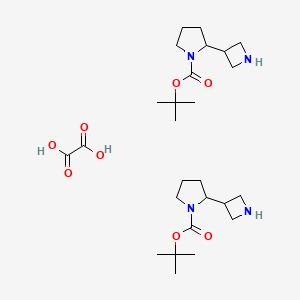
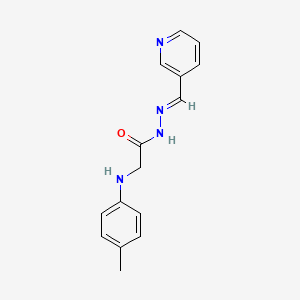
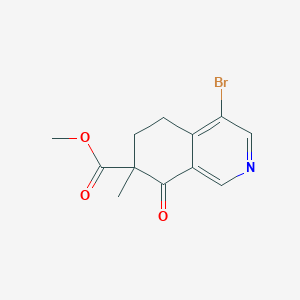


![1-[2-(2-Furyl)phenyl]ethanone](/img/structure/B13908821.png)
